Nalodeine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

56195-50-7 |

|---|---|

Molecular Formula |

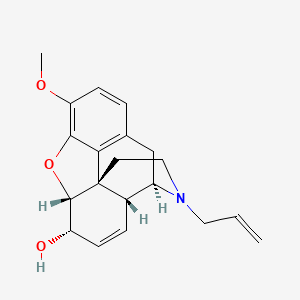

C20H23NO3 |

Molecular Weight |

325.4 g/mol |

IUPAC Name |

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-prop-2-enyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol |

InChI |

InChI=1S/C20H23NO3/c1-3-9-21-10-8-20-13-5-6-15(22)19(20)24-18-16(23-2)7-4-12(17(18)20)11-14(13)21/h3-7,13-15,19,22H,1,8-11H2,2H3/t13-,14+,15-,19-,20-/m0/s1 |

InChI Key |

XAOWELGMJQTJQR-WYIOCLOVSA-N |

SMILES |

COC1=C2C3=C(CC4C5C3(CCN4CC=C)C(O2)C(C=C5)O)C=C1 |

Isomeric SMILES |

COC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4CC=C)[C@@H](O2)[C@H](C=C5)O)C=C1 |

Canonical SMILES |

COC1=C2C3=C(CC4C5C3(CCN4CC=C)C(O2)C(C=C5)O)C=C1 |

Other CAS No. |

56195-50-7 |

Synonyms |

N-allylnorcodeine nalodeine nalodeine hydrobromide, (5alpha,6alpha)-isome |

Origin of Product |

United States |

Historical Context and Seminal Discovery of Nalodeine in Opioid Receptor Research

Early Investigations into Opioid Antagonism and the Identification of N-allylnorcodeine

The first documented instance of opioid antagonism is attributed to the work of German pharmacologist Julius Pohl in 1915. nih.govochsnerjournal.orgcambridge.org Pohl was reportedly investigating the effects of allyl compounds on the respiratory system. nih.gov His research led to the synthesis of N-allylnorcodeine, a derivative of codeine with an allyl group attached to the nitrogen atom. nih.govnih.govwikipedia.orgnih.gov

Pohl's crucial observation, published in 1915, was that N-allylnorcodeine could reverse the respiratory depression induced by morphine in animal models, specifically rabbits and dogs. nih.govcambridge.orgnih.gov This finding was monumental, demonstrating for the first time that the effects of an opioid agonist could be blocked by another compound. nih.gov N-allylnorcodeine was also found to act as a respiratory stimulant when administered alone in animals. wikipedia.org

Pioneering Role of Nalodeine in the Evolution of Opioid Receptor Concepts

The discovery of this compound, capable of opposing morphine's effects, provided early, albeit indirect, evidence for the existence of specific sites of action for opioids within the body. nih.govfrontiersin.org While the concept of opioid receptors as distinct molecular entities would not be firmly established until the 1970s, this compound's antagonistic activity suggested a competitive interaction at a biological target. nih.govnih.govfrontiersin.org

Early studies with this compound and later Nalorphine (B1233523), which also exhibited mixed effects, contributed to the evolving understanding that opioid drugs could possess both agonist and antagonist properties. cambridge.orgcambridge.org This complex pharmacology hinted at the possibility of different types of opioid interactions, a concept that would later be refined into the theory of multiple opioid receptor subtypes. nih.gov this compound's ability to reverse some, but not necessarily all, of morphine's effects also posed questions that fueled further research into the nature of opioid action. cambridge.org

Comparative Historical Development with Subsequent Opioid Antagonists (e.g., Nalorphine, Naloxone (B1662785), Naltrexone)

Despite being the first discovered opioid antagonist, this compound was never introduced into clinical practice. wikipedia.orgcambridge.orguniversiteitleiden.nl Its discovery in 1915 preceded a significant gap in the development of opioid antagonists. It was approximately 25 years before the next major step was taken. nih.govnih.gov

The next notable compound with opioid antagonist properties to be synthesized was Nalorphine (N-allylnormorphine) in the 1940s. ochsnerjournal.orgnih.govuniversiteitleiden.nlwikipedia.org Nalorphine, structurally related to morphine, was introduced clinically in 1954 and used as an antidote for opioid overdose and in tests for opioid dependence. wikipedia.orgwikipedia.orgkcl.ac.uk Like this compound, Nalorphine was found to be a mixed opioid agonist-antagonist, acting as an antagonist at the mu-opioid receptor (MOR) and a high-efficacy partial agonist or near-full agonist at the kappa-opioid receptor (KOR). wikipedia.orgwikipedia.orgnih.gov This kappa agonist activity led to undesirable side effects such as dysphoria and hallucinations, limiting its clinical utility. wikipedia.orgkcl.ac.uk

The quest for a "pure" opioid antagonist, devoid of significant agonist activity, continued. This led to the synthesis of Naloxone (N-allyloxymorphone) in 1960. ochsnerjournal.orgwikipedia.orguniversiteitleiden.nlwikipedia.org Naloxone, a derivative of oxymorphone, proved to be a more potent and relatively pure competitive antagonist at opioid receptors, particularly the mu-opioid receptor. cambridge.orgfishersci.canih.govguidetopharmacology.org Its lack of significant agonist effects made it a safer and more effective antidote for opioid overdose compared to its predecessors. kcl.ac.uk Naloxone was approved for medical use in the United States in 1971 and became the primary standard for defining opioid ligands and a crucial tool in managing opioid overdoses. nih.govwikipedia.org

Following Naloxone, Naltrexone (B1662487) (N-methylcyclopropyloxymorphone) was synthesized in 1963 and later introduced clinically. wikipedia.orgwikipedia.org Naltrexone is another opioid antagonist, structurally related to oxymorphone and naloxone. nih.govnih.gov It is known for its longer duration of action compared to naloxone and is used primarily in the treatment of alcohol and opioid use disorders. nih.govnih.govwikipedia.org Naltrexone also acts as a competitive antagonist at opioid receptors, with high affinity for the mu-opioid receptor. nih.govwikipedia.org

Chemical Classification and Structural Features of Nalodeine

Classification as a Semi-Synthetic Opioid Derivative

Nalodeine is classified as a semi-synthetic opioid derivative. This classification arises from its synthesis, which involves the chemical modification of a naturally occurring opioid alkaloid. Semi-synthetic opioids are a broad class of substances that are not found in nature in their final form but are instead created in a laboratory from natural precursors. This class includes various well-known opioids used in medicine.

Derivation from Thebaine Alkaloid

The synthesis of this compound is linked to thebaine, a minor alkaloid constituent of the opium poppy (Papaver somniferum). Thebaine itself has stimulatory rather than depressant effects but serves as a crucial starting material for the semi-synthesis of numerous opioids, including oxycodone, naloxone (B1662785), and buprenorphine. nih.govantheia.biotaylorandfrancis.com The pathway to this compound involves the conversion of thebaine to codeine, which is then chemically modified to yield N-allylnorcodeine, the chemical name for this compound. nih.govclockss.org Specifically, N-allylnorcodeine is an N-substituted analog of codeine. nih.gov

Membership within the Phenanthrene (B1679779) Chemical Class of Opioid Receptor Ligands

Structurally, this compound belongs to the phenanthrene chemical class of opioids. oup.comnews-medical.netnih.gov This is the prototypical class of opioids, which includes naturally occurring compounds like morphine and codeine. oup.compainphysicianjournal.com The core of these molecules is a phenanthrene ring system, a polycyclic aromatic hydrocarbon structure composed of three fused benzene (B151609) rings. This fundamental structure is a key determinant of their interaction with opioid receptors.

Nomenclature and Synonyms: N-allylnorcodeine

The most common synonym for this compound is N-allylnorcodeine. wikipedia.orgwikipedia.org This name is descriptive of its chemical structure, indicating the presence of an allyl group attached to the nitrogen atom of the norcodeine base. Norcodeine is a derivative of codeine in which the methyl group on the nitrogen atom has been removed.

Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | (4R,4aR,7S,7aR,12bS)-9-methoxy-3-prop-2-enyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7-ol wikipedia.org |

| Chemical Formula | C₂₀H₂₃NO₃ wikipedia.org |

| Molar Mass | 325.408 g·mol⁻¹ wikipedia.org |

| CAS Number | 56195-50-7 wikipedia.org |

| PubChem CID | 5486632 wikipedia.org |

| ChemSpider | 4588998 wikipedia.org |

Research Findings on this compound

This compound holds a distinct place in the history of pharmacology as the first opioid antagonist to be discovered. wikipedia.org First reported in 1915, it was observed to block the effects of morphine in animal studies. wikipedia.org Research in animal models demonstrated that this compound could reverse respiratory depression induced by morphine and heroin. wikipedia.org Interestingly, when administered alone, it was found to act as a respiratory stimulant. wikipedia.org Further investigation into its pharmacological profile revealed that, similar to nalorphine (B1233523), this compound also functions as an agonist at the κ-opioid receptor. wikipedia.org

Pharmacological Profile and Receptor Interactions of Nalodeine

Primary Antagonistic Activity at Mu-Opioid Receptors (μ-OR)

Nalodeine's most prominent characteristic is its antagonistic action at the μ-opioid receptors. wikipedia.org By binding to these receptors, it blocks the effects of μ-opioid agonists such as morphine. wikipedia.org This antagonistic activity is the basis for its ability to reverse the effects of morphine and heroin, including respiratory depression, a primary cause of death in opioid overdose. wikipedia.org In animal studies, this compound has demonstrated its capacity to counteract the respiratory depression induced by these potent opioids. wikipedia.org

The antagonistic properties of this compound at the μ-OR are a key feature of its pharmacological profile, placing it in the same functional class as well-known opioid antagonists like naloxone (B1662785) and naltrexone (B1662487). nih.govwikipedia.org These compounds are essential in the management of opioid overdose and are being explored for various other therapeutic applications. nih.gov

Agonistic Properties at Kappa-Opioid Receptors (κ-OR)

In contrast to its effects at the μ-opioid receptor, this compound acts as an agonist at the κ-opioid receptor (κ-OR). wikipedia.org This dual activity is a defining feature of mixed agonist-antagonist opioids. The agonistic activity at κ-OR can lead to a different set of physiological and psychological effects compared to μ-OR agonists. For instance, κ-OR activation has been associated with dysphoria, anxiety, and hallucinations, which is a reason why similar mixed agonist-antagonists like nalorphine (B1233523) are no longer used medically. wikipedia-on-ipfs.orgwikipedia.org

The table below summarizes the interaction of this compound with Mu and Kappa opioid receptors.

| Receptor | Activity |

| Mu-Opioid Receptor (μ-OR) | Antagonist |

| Kappa-Opioid Receptor (κ-OR) | Agonist |

Characterization as a Mixed Opioid Agonist/Antagonist

The combination of antagonistic activity at μ-opioid receptors and agonistic activity at κ-opioid receptors firmly categorizes this compound as a mixed opioid agonist-antagonist. wikipedia.org This pharmacological profile is shared by other compounds such as nalorphine. wikipedia.orgdrugbank.comdrugcentral.org These types of drugs can produce complex effects, as they simultaneously block the actions of some opioids while mimicking the effects of others at different receptor sites.

This dual action can be beneficial in some therapeutic contexts, but it can also lead to a challenging side-effect profile. nih.gov The development of mixed agonist-antagonists has been a significant area of research in the quest for safer analgesics that retain efficacy while reducing the risk of addiction and respiratory depression associated with pure μ-opioid agonists.

Ligand Binding Dynamics and Receptor Subtype Selectivity

Preclinical Pharmacodynamic Investigations of Nalodeine

Modulation of Opioid-Induced Respiratory Depression in Animal Models

Opioid-induced respiratory depression is a critical adverse effect limiting the therapeutic use of opioid analgesics. nih.gov Research has investigated Nalodeine's capacity to counteract this effect in animal models previously administered potent opioid agonists.

Reversal of Morphine-Induced Respiratory Depression

Studies dating back to its initial discovery in 1915 demonstrated that this compound could reverse the respiratory depressive effects induced by morphine in animals, including rabbits and dogs. wikipedia.orgcambridge.org More recent comparative studies in rats using a body plethysmograph to assess respiratory effects indicated that this compound weakly antagonized the respiratory depressant actions of morphine. nih.gov This suggests a degree of efficacy in counteracting morphine's impact on breathing, although potentially less potent than other antagonists like naloxone (B1662785). nih.gov

Reversal of Heroin-Induced Respiratory Depression

Similar to its effects on morphine-induced respiratory depression, this compound has also been shown to reverse respiratory depression caused by heroin in animal models. wikipedia.org This finding aligns with its general classification as an opioid antagonist, capable of blocking the effects of various opioid agonists. wikipedia.org

Intrinsic Effects on Respiratory Physiology

Beyond its ability to modulate opioid effects, this compound has also been observed to exert direct effects on respiratory physiology when administered alone.

Autonomous Respiratory Stimulant Actions

Preclinical studies in animals have indicated that this compound can act as a respiratory stimulant in its own right. wikipedia.org This autonomous stimulant action on breathing suggests that this compound possesses properties that can directly enhance respiratory drive, independent of the presence of opioid agonists.

Impact on Ventilatory Response to Carbon Dioxide (CO2)

The ventilatory response to carbon dioxide is a key indicator of respiratory center sensitivity. Research in rats has shown that this compound depresses the ventilatory response to CO2. nih.gov This finding, while seemingly counterintuitive to its respiratory stimulant actions, suggests a complex interaction with the mechanisms regulating breathing, potentially involving different pathways or receptor subtypes.

Comparative Pharmacodynamic Analyses in Rodent Models

Comparative studies in rodent models, particularly rats and mice, have been instrumental in understanding this compound's pharmacodynamics relative to other opioids and opioid antagonists. Using techniques like the body plethysmograph, researchers have compared the respiratory effects of this compound with compounds such as nalorphine (B1233523), naloxone, codeine, and morphine. nih.gov

These analyses have revealed that while this compound can influence respiratory parameters, its profile differs from other agents. For instance, in one study, this compound depressed minute volume by primarily affecting tidal volume, with variable effects on respiratory rate. nih.gov This contrasts with nalorphine, which affected minute volume largely through tidal volume but stimulated respiratory rate at higher doses. nih.gov Furthermore, in antagonizing morphine and codeine analgesia, this compound was found not to be an antagonist, unlike naloxone which was the most potent. nih.gov This highlights that this compound's antagonistic properties may be more pronounced on respiratory depression than on analgesia, and its efficacy can vary depending on the specific opioid agonist and the physiological parameter being measured.

Analogous Actions with Nalorphine

Preclinical studies have revealed notable parallels and distinctions between the pharmacological actions of this compound and nalorphine (N-allylnormorphine), another early opioid modulator introduced later in 1954. wikipedia.orgwikipedia.orgkcl.ac.uk Both compounds were found to be effective in reversing respiratory depression induced by opioids such as morphine and heroin in animal models. wikipedia.orgcambridge.org This action highlights a shared capacity to counteract the central nervous system depressant effects mediated by opioid agonists.

Furthermore, both this compound and nalorphine have been identified as acting as agonists at the κ-opioid receptor (KOR). wikipedia.orgwikipedia.orgkcl.ac.uk This κ-opioid receptor agonism contributes to their complex pharmacological profiles, classifying them as mixed opioid agonist-antagonists. cambridge.orgkcl.ac.uk

Comparative Receptor Affinity and Efficacy with Reference Opioids and Antagonists

This compound is characterized as an opioid antagonist, specifically demonstrating antagonism at the μ-opioid receptor (MOR). wikipedia.org However, its classification as a mixed agonist/antagonist and its identified κ-opioid receptor agonism indicate a more nuanced interaction with the opioid receptor system compared to pure agonists or antagonists. wikipedia.orgcambridge.orgwikipedia.orgkcl.ac.uk

The concept of receptor interaction involves both affinity, which describes the strength of binding to a receptor, and efficacy, which measures the magnitude of the functional effect produced upon binding. painphysicianjournal.com Agonists possess both affinity and efficacy, antagonists have affinity but lack efficacy, and partial agonists exhibit affinity but only partial efficacy. painphysicianjournal.com

Comparative studies have provided insights into this compound's receptor profile relative to other opioids and antagonists. In the context of antagonizing morphine and codeine analgesia, naloxone demonstrated greater potency compared to both nalorphine and this compound. popline.org As mentioned previously, this compound did not show antagonist activity in this specific analgesic test, unlike nalorphine which had a biphasic effect. popline.org

Structure Activity Relationship Sar Studies Involving Nalodeine and Its Analogs

Impact of N-Substitution on Opioid Ligand Activity

The substitution pattern on the nitrogen atom (N-17) of the morphinan (B1239233) skeleton is a critical determinant of opioid ligand activity. In the case of Nalodeine, the presence of an N-allyl group is central to its antagonist properties at the μ-opioid receptor. wikipedia.org This contrasts with the N-methyl group found in opioid agonists like codeine and morphine. wikipedia.orgnih.govnih.gov

Historically, N-allylnorcodeine (this compound) and N-allylnormorphine (nalorphine) were among the first N-substituted analogs of codeine and morphine to be studied, highlighting the early recognition of the importance of this position. nih.gov Research has shown that introducing different substituents at the N-17 position can dramatically alter the pharmacological profile, shifting from full agonism (e.g., N-methyl) to partial agonism or pure antagonism (e.g., N-allyl, N-cyclopropylmethyl). nih.govresearchgate.net

Data from SAR studies on various N-substituted morphinan derivatives consistently demonstrate that the nature and size of the N-substituent play a pivotal role in determining whether a compound acts as an agonist or an antagonist. researchgate.net For instance, the N-cyclopropylmethyl group in naltrexone (B1662487) also confers antagonist properties. wikipedia.orgresearchgate.net

Positional and Stereochemical Determinants of Antagonism and Agonism

While specific detailed studies on the positional and stereochemical determinants of this compound's mixed agonist/antagonist activity are less widely documented compared to more clinically used opioids, the general principles derived from related morphinan compounds apply. For example, studies on other opioid ligands have identified key residues within the opioid receptor binding site that interact differently with agonists and antagonists, contributing to the functional outcome. mdpi.commdpi.com Subtle differences in how a ligand presents its functional groups due to its stereochemistry can dictate which interactions are favored within the receptor binding pocket, thereby influencing the conformational changes in the receptor that lead to either activation (agonism) or inhibition (antagonism).

Structural Similarities and Dissimilarities with Other Opioid Antagonists and Agonists

This compound shares the fundamental morphinan ring system with both opioid agonists like codeine and morphine, and other antagonists like naloxone (B1662785) and naltrexone. wikipedia.org The key structural difference lies primarily in the substituent at the N-17 position and, in some cases, modifications to other parts of the molecule, such as the presence or absence of a hydroxyl group at the 14-position or saturation of the 7,8 double bond.

Comparing the structures:

Codeine: Morphinan structure with an N-methyl group and a methoxy (B1213986) group at the 3-position. wikipedia.orgnih.gov Primarily a μ-opioid receptor agonist (partially via metabolism to morphine). mims.com

Morphine: Morphinan structure with an N-methyl group and hydroxyl groups at the 3 and 6-positions. nih.govnih.gov Primarily a μ-opioid receptor agonist. guidetopharmacology.org

This compound: Morphinan structure with an N-allyl group and a methoxy group at the 3-position and a hydroxyl group at the 6-position. wikipedia.orgnih.gov Acts as a μ-opioid receptor antagonist and κ-opioid receptor agonist. wikipedia.org

Naloxone: Morphinan structure with an N-allyl group, a hydroxyl group at the 14-position, and a ketone at the 6-position. nih.govnih.gov Primarily a μ-opioid receptor antagonist. nih.govwikipedia.org

Naltrexone: Morphinan structure with an N-cyclopropylmethyl group, a hydroxyl group at the 14-position, and a ketone at the 6-position. nih.govnih.gov Primarily a μ-opioid receptor antagonist. wikipedia.org

These comparisons highlight that the N-allyl substitution is a recurring feature in early opioid antagonists like this compound and naloxone. The presence of the 14-hydroxyl group and the 6-ketone in naloxone and naltrexone, absent in this compound, also contribute to their pharmacological profiles, particularly their higher affinity and pure antagonist activity at the μ-opioid receptor compared to nalorphine (B1233523) (N-allylnormorphine), which retains the 6-hydroxyl group of morphine and exhibits mixed agonist-antagonist properties. wikipedia.orgresearchgate.net

Structural Comparison of Key Opioid Ligands

| Compound | N-Substituent | 3-Position | 6-Position | 7,8 Double Bond | 14-Position | Primary MOR Activity | Primary KOR Activity | PubChem CID |

| Codeine | Methyl | Methoxy | Hydroxyl | Present | Hydrogen | Agonist | Unknown | 5284371 |

| Morphine | Methyl | Hydroxyl | Hydroxyl | Present | Hydrogen | Agonist | Agonist | 5288826 |

| This compound | Allyl | Methoxy | Hydroxyl | Present | Hydrogen | Antagonist | Agonist | 5486632 |

| Naloxone | Allyl | Hydroxyl | Ketone | Absent | Hydroxyl | Antagonist | Antagonist | 5284596 |

| Naltrexone | Cyclopropylmethyl | Hydroxyl | Ketone | Absent | Hydroxyl | Antagonist | Antagonist | 5360515 |

Computational Approaches to Structural-Activity Relationship Elucidation

Computational methods, such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, are increasingly used to complement experimental SAR studies. These approaches can provide insights into the preferred binding poses of ligands within the opioid receptor binding site, the key interactions driving binding affinity, and the conformational changes associated with receptor activation or inhibition. mdpi.commdpi.com

While specific computational studies focusing solely on this compound are not prominently featured in the search results, computational approaches have been widely applied to other opioid ligands and opioid receptors. mdpi.commdpi.comacs.orgchemrxiv.org These studies can help to:

Predict the binding affinity of novel this compound analogs.

Identify critical amino acid residues in the opioid receptor that interact with specific parts of the this compound structure.

Model the dynamic interactions between this compound and the receptor over time.

Develop predictive models to design new opioid ligands with desired activity profiles (e.g., selective μ antagonists or κ agonists). acs.orgchemrxiv.org

Machine learning models have also been developed to classify opioid ligands as agonists or antagonists based on their chemical structures and descriptors, demonstrating the potential of computational tools in opioid SAR. acs.orgnih.gov Such approaches could be applied to this compound and its analogs to further elucidate the structural features that determine their unique pharmacological profile.

Advanced Research Methodologies and Computational Analyses of Nalodeine

Application in Machine Learning Models for Ligand Intrinsic Activity Classification

Machine learning (ML) models have emerged as valuable tools in computational pharmacology for predicting the intrinsic activity of ligands at target receptors, including opioid receptors. These models leverage chemical structure and associated biological data to classify compounds, offering insights into their potential agonistic or antagonistic profiles.

Data Set Curation for Opioid Receptor Ligands

The development of robust ML models for classifying opioid receptor ligand activity necessitates the curation of comprehensive and well-annotated datasets. These datasets typically comprise a diverse set of small molecules known to interact with opioid receptors, including MOR, KOR, and δ-opioid receptor (DOR). acs.orgnih.govbiorxiv.orgresearchgate.netfrontiersin.org Each compound in the dataset is associated with experimentally determined intrinsic activity data, often derived from functional assays, allowing for their classification as agonists or antagonists. acs.orgnih.govresearchgate.net Studies have involved manually curating databases of human μOR ligands with measured Emax values from assays like the [35S]GTPγS binding assay. acs.orgnih.govresearchgate.net Nalodeine has been included in external datasets used to validate the performance of these predictive models. acs.orgnih.govbiorxiv.orgresearchgate.net

Feature Engineering from Molecular Descriptors and SMILES Strings

To enable ML models to learn the relationship between chemical structure and biological activity, molecular structures are translated into numerical representations through feature engineering. This process involves calculating various molecular descriptors that capture the physicochemical properties and structural characteristics of the compounds. acs.orgnih.gov Additionally, simplified molecular input line entry specification (SMILES) strings, a linear notation for describing chemical structures, can be directly utilized by some ML models, such as graph-based neural networks. acs.orgnih.gov These features serve as the input for the ML algorithms, allowing them to identify patterns correlated with agonistic or antagonistic activity at opioid receptors. Studies applying ML to opioid ligands have utilized SMILES strings and two-dimensional molecular descriptors. acs.orgnih.gov

Predictive Modeling of Agonistic and Antagonistic Profiles

Using curated datasets and engineered features, various ML algorithms are trained to build predictive models for classifying the intrinsic activity of opioid receptor ligands. Common approaches include decision tree models and neural networks. acs.orgnih.govbiorxiv.orgresearchgate.net The performance of these models is evaluated using metrics such as the area under the receiver operator curve (AUC-ROC) and balanced accuracy. acs.orgnih.govresearchgate.net

In studies classifying the intrinsic activities of ligands at the human μ-opioid receptor, this compound has been specifically included in external validation sets. acs.orgnih.govbiorxiv.orgresearchgate.net For instance, in one study utilizing Extra Tree (ET) models and Message Passing Neural Networks (MPNNs), this compound was part of an external dataset of phenanthrene-based antagonists. acs.orgnih.govresearchgate.net The MPNN model correctly classified this compound as an antagonist in this external set, alongside other compounds like 6β-naltrexol and (17S)-methylnaltrexone. acs.orgnih.govresearchgate.net This demonstrates the ability of these computational models to accurately predict the activity profile of compounds like this compound based on their structural features.

The following table summarizes the classification performance of MPNN models on an external dataset containing this compound:

| Compound | Predicted Activity | Actual Activity |

| This compound | Antagonist | Antagonist |

| 6β-naltrexol | Antagonist | Antagonist |

| (17S)-methylnaltrexone | Antagonist | Antagonist |

| Naloxazone | Antagonist | Antagonist |

| Orvinol 14 | Agonist | Antagonist |

In Vitro Receptor Functional Assays (e.g., [35S]GTPγS Binding)

In vitro receptor functional assays are crucial for experimentally determining the intrinsic activity of ligands at opioid receptors. The [35S]GTPγS binding assay is a widely used method to measure the ability of a ligand to stimulate G protein activation upon binding to a G protein-coupled receptor (GPCR), such as the opioid receptor. frontiersin.orgnih.gov Agonists promote the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the G protein, while antagonists block this stimulation induced by agonists. nih.gov Partial agonists show a reduced maximal stimulation compared to full agonists. Inverse agonists can reduce basal G protein activity. nih.gov

Studies characterizing opioid ligands have frequently employed the [35S]GTPγS binding assay to assess their efficacy at different opioid receptor subtypes. iiab.mefrontiersin.orgnih.gov For example, cyprodime, a selective μ-opioid receptor antagonist, has been characterized using this assay. iiab.me this compound has also been included in comparative studies that utilized functional assessments, such as evaluating respiratory effects and antagonism of morphine-induced effects in animals. nih.gov While specific detailed [35S]GTPγS binding data solely focused on this compound was not prominently found in the immediate search results, the assay is a standard technique for characterizing the functional profile of opioid ligands, including those with mixed agonist/antagonist properties like this compound. The assay provides a direct measure of receptor occupancy and downstream signaling at an early stage of the cascade. acs.orgnih.gov

In Silico Docking and Molecular Dynamics Simulations to Predict Receptor Interactions

Computational techniques such as in silico docking and molecular dynamics (MD) simulations are powerful tools for investigating the molecular interactions between ligands and opioid receptors at an atomic level. Molecular docking predicts the preferred binding orientation and pose of a ligand within the receptor binding site. mdpi.commdpi.comnrfhh.com MD simulations extend this by simulating the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the interaction, conformational changes, and the role of specific residues in binding and activation. mdpi.commdpi.comfda.govnih.govnih.govfrontiersin.org

These methods are widely applied in opioid receptor research to understand the structural determinants of ligand binding affinity, efficacy, and receptor subtype selectivity. mdpi.commdpi.comnih.gov Studies have utilized MD simulations to examine the dynamic recognition of different ligands, such as naloxone (B1662785) and morphine, at the μ-opioid receptor, revealing how subtle structural differences can lead to distinct binding pathways and functional outcomes. nih.gov Molecular docking and MD simulations have also been employed to assess the structural basis for the selectivity of novel antagonists towards specific opioid receptor subtypes. mdpi.com While specific detailed in silico studies focused exclusively on the docking and MD simulations of this compound with opioid receptors were not a primary finding in the provided search results, these methodologies are directly applicable to understanding this compound's interactions with MOR and KOR, consistent with its known mixed activity profile. By simulating this compound's binding to both receptor subtypes, these techniques could provide valuable insights into the molecular basis for its differential activity.

Bioinformatic Analysis of Opioid Receptor Ligand Chemical Space

Bioinformatic analysis of chemical space involves the application of computational and statistical methods to explore the structural diversity and property distribution of large collections of molecules that interact with biological targets, such as opioid receptors. This analysis helps in understanding the structural landscape of known ligands, identifying common scaffolds, and revealing relationships between chemical structure and biological activity. acs.orgnih.govresearchgate.net

In the context of opioid receptor ligands, bioinformatic analysis of chemical space, often coupled with methods like clustering and substructure analysis, has been used to characterize datasets for machine learning studies. acs.orgnih.govresearchgate.net This allows for the identification of dominant chemical classes, such as phenanthrenes, benzomorphans, and phenylpiperidines, within the opioid ligand repertoire. acs.orgnih.gov Analysis of chemical space can also help identify structural similarities between agonists and antagonists, which is valuable for understanding the molecular features that drive different functional outcomes. acs.orgnih.govresearchgate.net As a phenanthrene (B1679779) derivative and a known opioid ligand, this compound resides within this chemical space. wikipedia.orgacs.orgnih.goviiab.me Its inclusion in datasets used for chemical space analysis contributes to a broader understanding of the structural diversity and property landscape of compounds that interact with opioid receptors.

Conceptual Frameworks and Future Research Directions in Nalodeine Studies

Elucidating Nuances of Mixed Agonist/Antagonist Pharmacology

The classification of Nalodeine as a mixed agonist/antagonist highlights its capacity to elicit different responses depending on the opioid receptor subtype and the physiological context. At the MOR, this compound functions as an antagonist, capable of blocking the effects of full agonists like morphine. wikipedia.orgwikipedia.org Conversely, at the KOR, it exhibits agonist properties, similar to nalorphine (B1233523). wikipedia.orgwikipedia.org This dual activity is central to understanding its historical observation of reversing respiratory depression induced by morphine while potentially exerting its own effects, such as respiratory stimulation. wikipedia.org

Future research could focus on precisely quantifying this compound's affinity and efficacy at each opioid receptor subtype (μ, κ, δ, and potentially the nociceptin (B549756) receptor) using modern pharmacological techniques. Detailed studies comparing this compound's activity to well-characterized mixed agonist/antagonists like nalbuphine (B1235481) (MOR antagonist, KOR agonist) and buprenorphine (MOR partial agonist, KOR antagonist) could reveal subtle differences in binding kinetics, receptor residence time, and the nature of the conformational changes induced upon binding. wikipedia.orgpharmacytimes.com

Investigating the concentration-dependent effects of this compound across different receptor populations in various tissue types would be crucial. This could involve:

Radioligand binding assays: To determine binding affinities (Ki) for μ, κ, and δ receptors.

Functional assays: Such as GTPγS binding assays to measure G protein activation and assays measuring the inhibition of adenylyl cyclase activity, to assess agonist or antagonist efficacy at each receptor. nih.govacs.org

Such research would provide a quantitative basis for understanding the balance between this compound's antagonistic effects at MOR and its agonistic effects at KOR, offering insights into how this specific combination of activities translates into physiological outcomes.

Investigating Novel Receptor Signaling Pathways

Beyond the classical G protein-mediated signaling cascades (primarily Gi/Go coupling leading to inhibition of adenylyl cyclase), opioid receptors are known to engage a multitude of other intracellular pathways, including those involving β-arrestins, protein kinases (e.g., MAPK pathways like ERK, p38, JNK), and ion channels. nih.govwikipedia.orgfrontiersin.orgplos.org The concept of biased agonism suggests that different ligands can preferentially activate distinct downstream signaling pathways upon binding to the same receptor. elifesciences.orgmdpi.combiorxiv.org

Given this compound's mixed profile, future research could explore which specific signaling pathways are engaged or modulated by this compound at both MOR and KOR. This could involve:

β-arrestin recruitment assays: To determine if this compound promotes β-arrestin translocation to activated receptors, a process often linked to receptor desensitization and internalization, as well as the activation of distinct signaling cascades. nih.govelifesciences.orgmdpi.combiorxiv.org

ERK, p38, and JNK phosphorylation assays: To assess the activation of MAPK pathways downstream of MOR and KOR in response to this compound. wikipedia.orgfrontiersin.orgplos.org

Studies on ion channel modulation: Investigating this compound's effects on inwardly rectifying potassium channels (GIRK) and voltage-gated calcium channels, which are known to be regulated by opioid receptors. nih.govwikipedia.org

Comparing the signaling profiles of this compound to selective MOR antagonists (like naloxone) and KOR agonists (if available and well-characterized in terms of signaling bias) could help delineate which signaling pathways are specifically linked to its mixed activity. Understanding these intricate signaling networks could reveal novel mechanisms by which this compound exerts its effects and potentially identify pathways that could be selectively targeted by future compounds.

Theoretical Exploration of Ligand Bias and Functional Selectivity

The principles of ligand bias and functional selectivity are highly relevant to understanding the potential therapeutic advantages or disadvantages of mixed-activity compounds like this compound. elifesciences.orgmdpi.combiorxiv.org Functional selectivity posits that a ligand can stabilize specific receptor conformations that preferentially couple to certain downstream effectors over others. elifesciences.orgbiorxiv.org For opioid receptors, a key area of interest is bias towards G protein signaling over β-arrestin recruitment, as G protein signaling is often associated with desired effects like analgesia, while β-arrestin recruitment has been implicated in some adverse effects and the development of tolerance. elifesciences.orgmdpi.combiorxiv.org

Future theoretical and experimental studies on this compound's ligand bias could involve:

Computational modeling and docking studies: To predict how this compound interacts with the binding pockets of both active and inactive states of MOR and KOR, and how these interactions might stabilize conformations that favor G protein coupling or β-arrestin recruitment. elifesciences.org

Quantitative bias analysis: Employing pharmacological methods to calculate bias factors comparing this compound's potency and efficacy in activating G protein signaling versus recruiting β-arrestin for both MOR and KOR. elifesciences.orgmdpi.com This would involve conducting multiple functional assays (e.g., cAMP inhibition for G protein signaling and Tango or PathHunter assays for β-arrestin recruitment) and analyzing the data using established operational models of agonism. acs.orgelifesciences.org

While this compound is primarily known as an antagonist at MOR, it's possible it exhibits "negative bias" or "inverse agonism" towards certain pathways at this receptor, or differential antagonism depending on the constitutively active state of the receptor or the presence of endogenous agonists. acs.org At KOR, its agonist activity could potentially be biased towards G protein signaling, which might be desirable for certain therapeutic applications, or towards β-arrestin pathways, which could contribute to distinct effects. mdpi.com Exploring these possibilities would provide valuable insights into the structural determinants of ligand bias at opioid receptors and inform the design of novel biased ligands.

Conceptual Framework for Ligand Bias in this compound Research:

| Concept | Application to this compound | Research Approach |

| Ligand Bias | Does this compound preferentially activate G protein or β-arrestin pathways at KOR? Does it show bias in its antagonistic effects at MOR? | Quantitative functional assays (GTPγS, cAMP, β-arrestin recruitment), Bias factor calculations. acs.orgelifesciences.orgmdpi.combiorxiv.org |

| Functional Selectivity | How does the specific MOR antagonism + KOR agonism profile of this compound translate into selective modulation of physiological responses? | Comparing this compound's effects in various in vitro and in vivo models to selective agonists and antagonists. elifesciences.org |

| Conformational Dynamics | How does this compound binding influence the conformational states of MOR and KOR? | Computational modeling, potentially advanced spectroscopic techniques if feasible. elifesciences.orgbiorxiv.org |

Development of Advanced In Vitro and In Vivo Models for Mechanistic Research

To fully elucidate the complex pharmacology of this compound and the implications of its mixed agonist/antagonist activity and potential bias, the development and application of advanced research models are essential.

In Vitro Models:

Recombinant cell lines expressing individual opioid receptor subtypes: These models are fundamental for isolating the effects of this compound at specific receptors and conducting detailed signaling assays without the complexity of other receptor systems present in native tissues. nih.govscielo.org.mx

Primary neuronal cultures: Utilizing cultures from specific brain regions known to express MOR and KOR (e.g., periaqueductal gray, nucleus accumbens) can provide a more physiologically relevant context for studying this compound's effects on neuronal activity and signaling. plos.org

Organotypic slice cultures: Maintaining the structural integrity of neural circuits in slice cultures allows for the investigation of this compound's impact on synaptic transmission and network activity. wikidoc.org

In Vivo Models:

Genetically modified animals: Using knockout or knock-in mice lacking specific opioid receptor subtypes or signaling proteins (e.g., β-arrestin-2 knockout mice) can directly assess the contribution of these components to this compound's effects.

Behavioral models: While avoiding clinical outcomes, animal models can be used to study the mechanistic basis of responses relevant to this compound's known properties, such as respiratory function, or to explore novel effects predicted by its receptor profile. wikipedia.orgscielo.br For instance, models assessing respiratory drive in the presence and absence of MOR agonists could be used to study its respiratory stimulant properties. wikipedia.org

In vivo signaling studies: Techniques like microdialysis coupled with biochemical analysis or using genetically encoded biosensors can allow for the measurement of downstream signaling events in specific brain regions in response to this compound administration in live animals. nih.govplos.org

Integrating data from these diverse model systems, from reductionist in vitro approaches to more complex in vivo studies, will be critical for building a comprehensive understanding of this compound's pharmacological profile and its potential to inform the development of future opioid-based therapeutics with improved properties.

Q & A

Q. Methodological Answer :

- Use allometric scaling to adjust dosages across species.

- Implement physiologically based pharmacokinetic (PBPK) modeling to predict metabolic clearance.

- Validate findings with in vitro hepatocyte assays from multiple species.

- Apply longitudinal sampling in animal models to capture metabolite profiles. Statistical power analysis ensures sample adequacy .

Basic: What experimental designs are appropriate for establishing this compound’s dose-response relationships?

Q. Methodological Answer :

- Use log-dose increments in in vivo/in vitro models (e.g., isolated tissue preparations or behavioral assays).

- Include positive/negative controls (e.g., known agonists/antagonists).

- Apply non-linear regression (e.g., Hill equation) to calculate EC50/IC50.

- Blind experimenters to treatment groups to minimize bias. Replicate trials ≥3 times .

Advanced: How can researchers reconcile conflicting in vitro and in vivo data on this compound’s pharmacokinetics?

Q. Methodological Answer :

- Develop integrated pharmacokinetic-pharmacodynamic (PK/PD) models incorporating protein binding, tissue penetration, and metabolic enzyme activity.

- Compare in vitro hepatic microsomal data with in vivo plasma concentration-time curves.

- Use machine learning to identify covariates (e.g., genetic polymorphisms) affecting drug disposition. Contradictions may highlight understudied transport mechanisms .

Basic: What methodologies are critical for studying this compound’s metabolic pathways?

Q. Methodological Answer :

- In vitro systems : Liver microsomes or recombinant CYP450 enzymes to identify primary metabolites.

- Mass spectrometry : High-resolution LC-MS/MS for metabolite structural elucidation.

- Isotopic labeling : Track metabolic fate using 14C-labeled this compound.

- Cross-reference findings with metabolic databases (e.g., PubChem, DrugBank) .

Advanced: What strategies mitigate bias when analyzing this compound’s long-term safety in heterogeneous populations?

Q. Methodological Answer :

- Stratify cohorts by demographic/clinical variables (age, renal/hepatic function).

- Use propensity score matching to control confounding factors.

- Apply Bayesian statistical models to handle missing data.

- Pre-register study protocols and analysis plans to limit retrospective bias .

Basic: How should stability studies for this compound formulations be structured?

Q. Methodological Answer :

- Follow ICH guidelines for accelerated (40°C/75% RH) and long-term (25°C/60% RH) stability testing.

- Quantify degradation products via stability-indicating assays (e.g., HPLC with diode array detection).

- Monitor critical quality attributes (dissolution, particle size) at predefined intervals. Report results using Arrhenius kinetics for shelf-life extrapolation .

Advanced: How can transcriptomic/proteomic approaches elucidate this compound’s off-target effects?

Q. Methodological Answer :

- Perform RNA-Seq or microarray analysis on treated vs. untreated cell lines.

- Validate hits with qPCR and Western blotting.

- Use pathway enrichment tools (DAVID, STRING) to identify perturbed biological networks.

- Cross-validate findings with CRISPR/Cas9 knockouts of candidate genes. Contradictions may arise from tissue-specific expression patterns, requiring multi-omics integration .

Key Methodological Frameworks

- FINER Criteria : Evaluate research questions for Feasibility, Interest, Novelty, Ethics, and Relevance .

- PICO : Structure clinical questions around Population, Intervention, Comparison, and Outcomes (adapted for preclinical studies) .

- Data Contradiction Analysis : Apply Popperian falsification principles to test hypotheses against empirical contradictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.